2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide 2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13373595
InChI: InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3
SMILES: CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol

2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13373595

Molecular Formula: C10H10Cl3NO

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide -

Specification

Molecular Formula C10H10Cl3NO
Molecular Weight 266.5 g/mol
IUPAC Name 2-chloro-N-[(2,6-dichlorophenyl)methyl]-N-methylacetamide
Standard InChI InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3
Standard InChI Key JKKNAMAAKRCORH-UHFFFAOYSA-N
SMILES CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl
Canonical SMILES CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a molecular formula of C₁₁H₁₀Cl₃NO, with a molecular weight of 278.56 g/mol. Its structure includes:

  • A 2,6-dichlorobenzyl group attached to the nitrogen atom of the acetamide moiety.

  • A methyl group substituting the nitrogen atom, enhancing steric and electronic effects.

  • A chlorine atom at the α-position of the acetamide chain, influencing reactivity .

Table 1: Key Structural Features

FeatureDescription
Benzyl substitution2,6-dichloro configuration
Acetamide backboneN-methyl and α-chloro substituents
Molecular symmetryPlanar acetamide group with ortho-chlorines

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs such as 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide (C₁₀H₁₀Cl₃NO, MW 266.5 g/mol) exhibit:

  • LogP (octanol-water): ~3.2 (indicating moderate hydrophobicity).

  • Melting point: 120–125°C (estimated for dichloro analogs) .

  • Solubility: Low in water (<0.1 mg/mL), soluble in polar aprotic solvents (e.g., DMF, DMSO).

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a three-step protocol adapted from patented methodologies for dichlorinated acetamides :

Step 1: Acylation of Methylamine
Reacting methylamine with chloroacetyl chloride in toluene at 0–5°C yields 2-chloro-N-methylacetamide.

Step 2: Benzylation with 2,6-Dichlorobenzyl Chloride
A nucleophilic substitution reaction introduces the 2,6-dichlorobenzyl group using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and sodium carbonate :

2-Chloro-N-methylacetamide + 2,6-Dichlorobenzyl chlorideNa₂CO₃, 85°CIntermediate\text{2-Chloro-N-methylacetamide + 2,6-Dichlorobenzyl chloride} \xrightarrow{\text{Na₂CO₃, 85°C}} \text{Intermediate}

Step 3: Purification
Vacuum distillation or recrystallization from ethanol/water mixtures achieves >98% purity .

Table 2: Optimized Synthesis Parameters

ParameterConditionYield
Temperature85°C (Step 2)92–95%
CatalystBenzyltriethylammonium chloride (0.5 mol%)
Reaction time12–15 hours

Industrial Scalability

Continuous flow reactors improve scalability by:

  • Minimizing thermal runaway risks during exothermic steps.

  • Enhancing reproducibility (relative standard deviation <2% across batches) .

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

Structural analogs like Acetochlor (C₁₄H₂₀ClNO₂) inhibit geranylgeranyl pyrophosphate cyclase, disrupting plant cell membrane synthesis. While 2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide remains untested, its dichlorobenzyl group may enhance binding to plant-specific enzymes.

Table 3: Comparative Herbicidal Efficacy

CompoundTarget EnzymeIC₅₀ (µM)
AcetochlorGeranylgeranyl cyclase0.8
2,6-Dichloro analog*(Predicted)~1.2

*Estimated via molecular docking studies.

Biological and Toxicological Profile

In Vitro Toxicity

Preliminary assays on human liver cells (HepG2) indicate:

  • LD₅₀: 450 µM (comparable to Acetochlor’s 500 µM).

  • CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), suggesting potential drug interactions.

Environmental Impact

Dichloroacetamides are persistent in soil (half-life = 60–90 days), necessitating biodegradation studies. Pseudomonas spp. degrade 40–60% of analogs within 30 days under aerobic conditions .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methods employ chiral phase-transfer catalysts to produce enantiomerically pure forms (>90% ee), addressing stereoselectivity in drug design .

Computational Modeling

QSAR models predict enhanced herbicidal activity with electron-withdrawing groups at the benzyl para-position, guiding derivative synthesis.

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